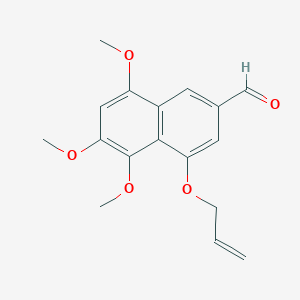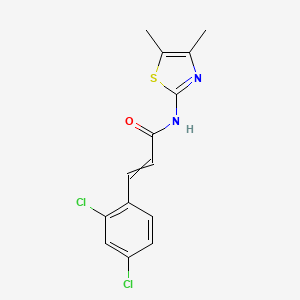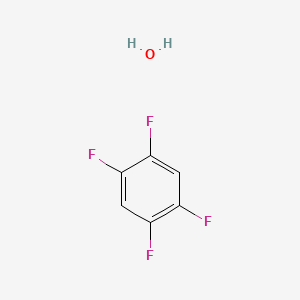
1,2,4,5-Tetrafluorobenzene;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetrafluorobenzene;hydrate is a fluorinated aromatic compound with the molecular formula C6H2F4. It is a colorless liquid with a distinct benzene-like odor. This compound is notable for its high fluorine content, which imparts unique chemical properties and reactivity. It is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
1,2,4,5-Tetrafluorobenzene;hydrate can be synthesized through several methods. One common synthetic route involves the fluorination of benzene derivatives. For instance, a fluorinated phenyl hydrazine can be reacted to produce 1,2,4,5-tetrafluorobenzene . Industrial production methods often involve the use of fluorinating agents such as fluoroboric acid and hydrochloric acid to achieve the desired fluorination .
Chemical Reactions Analysis
1,2,4,5-Tetrafluorobenzene;hydrate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation Reactions: Under nitration conditions, it can undergo a preferential 1,4-fluorine displacement-oxidation mechanism to form 2,5-difluoro-1,4-benzoquinone.
Reduction Reactions: It can be reduced to form partially or fully hydrogenated products.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,4,5-Tetrafluorobenzene;hydrate has a wide range of scientific research applications:
Biology: Fluorinated aromatic compounds are often used in the development of pharmaceuticals due to their unique interactions with biological molecules.
Medicine: It serves as a building block for the synthesis of drug candidates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrafluorobenzene;hydrate is primarily based on its ability to participate in various chemical reactions due to the presence of multiple fluorine atoms. These fluorine atoms enhance the compound’s reactivity and influence its interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .
Comparison with Similar Compounds
1,2,4,5-Tetrafluorobenzene;hydrate can be compared with other fluorinated benzene derivatives, such as:
- 1,2,3,4-Tetrafluorobenzene
- 1,2,3,5-Tetrafluorobenzene
- Pentafluorobenzene
- Hexafluorobenzene
These compounds share similar structural features but differ in the number and positions of fluorine atoms. The unique arrangement of fluorine atoms in this compound imparts distinct chemical properties and reactivity, making it suitable for specific applications .
Properties
CAS No. |
827046-85-5 |
|---|---|
Molecular Formula |
C6H4F4O |
Molecular Weight |
168.09 g/mol |
IUPAC Name |
1,2,4,5-tetrafluorobenzene;hydrate |
InChI |
InChI=1S/C6H2F4.H2O/c7-3-1-4(8)6(10)2-5(3)9;/h1-2H;1H2 |
InChI Key |
VFNGGCYBTFMKEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)F.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(Pyridin-3-yl)ethynyl]phenyl}methanol](/img/structure/B14219171.png)
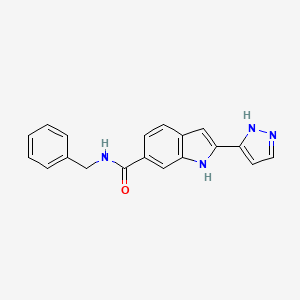
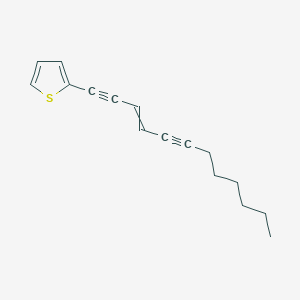

![Benzamide, 3-[5-[[(3,4-difluorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14219182.png)
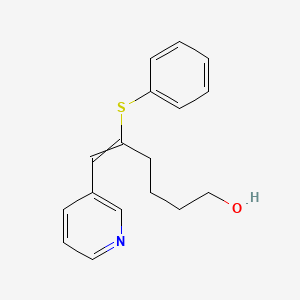
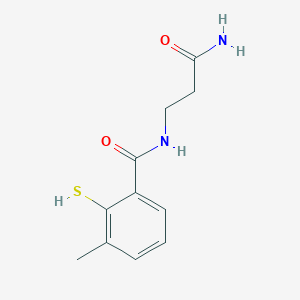

![4-[5-[(3,4-Difluorophenyl)methylamino]pyridin-3-yl]phenol](/img/structure/B14219224.png)

![7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol](/img/structure/B14219235.png)
![N-[(2-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14219243.png)
